2-Allyl-6-isopropylphenol

Übersicht

Beschreibung

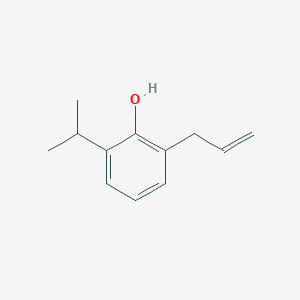

2-Allyl-6-isopropylphenol is an organic compound with the molecular formula C12H16O. It is a phenolic compound characterized by the presence of an allyl group and an isopropyl group attached to the benzene ring. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with allyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-6-isopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The allyl group can be reduced to form saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated phenols and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Allyl-6-isopropylphenol has the molecular formula and is characterized by its phenolic structure. This compound is known for its stability and reactivity, making it suitable for various chemical transformations.

Food Science Applications

1. Flavoring Agent

AIP has been evaluated for its potential as a flavoring agent due to its pleasant aromatic properties. It is considered in the formulation of food products where enhancing flavor profiles is desired . The European Food Safety Authority (EFSA) has assessed various phenolic compounds for safety in food applications, indicating that such compounds can be safely incorporated into food products at regulated levels .

2. Antimicrobial Properties

There is growing interest in the antimicrobial properties of phenolic compounds. Research suggests that AIP may possess antibacterial and antifungal activities, making it a candidate for use in food preservation and safety applications . This aspect is particularly relevant as the food industry seeks natural alternatives to synthetic preservatives.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Allyl-6-isopropylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The allyl and isopropyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-Allylphenol: Lacks the isopropyl group, resulting in different chemical and biological properties.

6-Isopropylphenol: Lacks the allyl group, leading to variations in reactivity and applications.

Propofol: A well-known anesthetic that shares structural similarities but has distinct pharmacological effects.

Uniqueness: 2-Allyl-6-isopropylphenol is unique due to the presence of both allyl and isopropyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-Allyl-6-isopropylphenol, with the molecular formula C₁₂H₁₆O and a molecular weight of 192.26 g/mol, is a phenolic compound recognized for its diverse biological activities. This article explores its antimicrobial, antioxidant, and enzyme-inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an allyl group at the 2-position and an isopropyl group at the 6-position, which contribute to its unique reactivity and biological activity. The phenolic structure allows for hydrogen bonding, enhancing interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 192.26 g/mol |

| Structure | Phenolic with allyl and isopropyl groups |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in pharmaceuticals and preservatives.

- Study Findings : In vitro studies demonstrated that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is essential for mitigating oxidative stress-related damage in biological systems.

- Mechanism of Action : The phenolic hydroxyl group plays a crucial role in donating electrons to free radicals, thereby neutralizing them. This interaction can prevent cellular damage and has implications for aging and chronic disease prevention.

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can influence drug metabolism, presenting both therapeutic opportunities and risks in pharmacokinetics.

- Impact on Drug Metabolism : By inhibiting these enzymes, the compound may alter the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity. This aspect necessitates further investigation into its implications for drug interactions in clinical settings.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that formulations containing this compound demonstrated enhanced antimicrobial activity compared to controls without the compound. The study highlighted its potential application in food preservation and as a natural alternative to synthetic preservatives.

- Oxidative Stress Reduction : In a laboratory setting, researchers assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). Results indicated a significant reduction in oxidative stress markers in treated cells compared to untreated controls.

Eigenschaften

IUPAC Name |

2-propan-2-yl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMMPVWXBAYISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.